(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(4-amino-4-oxobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-5-7(10)12/h4-6H2,1-3H3,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLJEEHPJMRSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635139 | |
| Record name | tert-Butyl (4-amino-4-oxobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-46-4 | |
| Record name | tert-Butyl (4-amino-4-oxobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-aminopropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The carbamate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine) are used.
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be employed.
Major Products Formed
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Substitution: Substituted carbamates.
Oxidation and Reduction: Oxidized or reduced derivatives of the compound.
Scientific Research Applications
"(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester," also known as tert-butyl N-(4-amino-4-oxobutyl)carbamate, is a versatile compound with several applications in scientific research, particularly in pharmaceutical development, biochemical research, and polymer chemistry .
Scientific Research Applications
This compound is widely utilized in various facets of scientific research :
- Pharmaceutical Development This compound is a crucial intermediate in synthesizing pharmaceuticals, especially drugs that target neurological disorders .
- Biochemical Research It is employed in studies focusing on enzyme inhibition and protein interactions, thereby enhancing the understanding of biochemical pathways .
- Polymer Chemistry This compound serves as a building block in synthesizing polymers, aiding in developing materials with specific properties suitable for industrial applications .
Other Applications
Beyond these primary applications, related compounds and derivatives play significant roles in other research areas:
- Alzheimer’s Disease Research Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate has shown a moderate protective effect in astrocytes against amyloid-beta peptides (Aβ1-42), which are implicated in Alzheimer's disease. This protective effect is attributed to a reduction in tumor necrosis factor-alpha (TNF-α) and free radicals .
- ULK1 Kinase Inhibition Derivatives of N-(3-aminopropyl)carbamic acid tert-butyl ester are used in synthesizing ULK1 inhibitors, which are evaluated for their ability to inhibit autophagy in cells .
- Agrochemicals and Cosmetic formulations (3-Amino-1-methyl-propyl)carbamic acid tert-butyl ester is used in the formulation of agrochemicals and is also incorporated into cosmetic products for its potential skin-conditioning properties, providing benefits in moisturizing and anti-aging formulations .
Chemical Properties and Structure
The compound has a molecular weight of 202.25 g/mol. Its molecular formula is C9H18N2O3 . Key properties include:
- Hydrogen Bond Donors: 2
- Hydrogen Bond Acceptors: 3
- Rotatable Bonds: 6
- Topological Polar Surface Area: 81.4 Ų
Synonyms
The compound is known by several synonyms, including :
- tert-butyl N-(4-amino-4-oxobutyl)carbamate
- tert-Butyl (4-amino-4-oxobutyl)carbamate
- Carbamic acid, (4-amino-4-oxobutyl)-, 1,1-dimethylethyl ester
Mechanism of Action
The mechanism of action of (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester involves its ability to act as a protecting group for amines. The tert-butyl ester group provides steric hindrance, which prevents unwanted reactions at the amine site. The compound can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected amine.
Comparison with Similar Compounds
a. tert-Butyl (3-methacrylamidopropyl)carbamate (CAS: AGN-PC-03JU7V, MFCD19689616)
- Substituent : Methacrylamide (–NH–CO–C(CH₂)=CH₂) group.
- Key Features : The methacrylamide moiety introduces polymerizable vinyl functionality, making this compound suitable for creating cross-linked polymers or hydrogels.
- Reactivity: Undergoes radical polymerization, unlike the non-polymerizable carbamoyl group in the target compound.
- Applications : Used in materials science for synthesizing functionalized polymers .
b. tert-Butyl (3Z)-3-amino-3-(hydroxyimino)propylcarbamate (CAS: 1165931-54-3)
c. tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate (CAS: 1043390-61-9, MFCD11855184)
- Substituent : Thiazole ring (–NH–C₃H₂NS) attached via a ketone.
- Key Features : The thiazole moiety enhances π-π stacking and hydrogen-bonding interactions, improving binding to biological targets.
- Reactivity : The ketone group allows further derivatization (e.g., reduction to alcohols).
- Applications : Drug discovery, particularly for antimicrobial or anticancer agents .
d. [3-(2-hydroxy-ethyl)-benzyl]-(3-phenyl-propyl)-carbamic acid tert-butyl ester (CAS: 950502-94-0)
- Substituent : Benzyl and phenylpropyl groups with a hydroxyethyl side chain.
- Key Features : Aromatic rings increase lipophilicity, enhancing membrane permeability. The hydroxyethyl group improves solubility in alcohols.
- Applications : Likely used in CNS drug development due to its ability to cross the blood-brain barrier .
Comparative Data Table
| Compound Name | CAS Number | Key Substituent | Purity | Applications |
|---|---|---|---|---|
| (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester | 91419-46-4 | –CONH₂ | 96% | Peptide synthesis, intermediates |
| tert-Butyl (3-methacrylamidopropyl)carbamate | AGN-PC-03JU7V | –NH–CO–C(CH₂)=CH₂ | N/A | Polymer chemistry |
| tert-Butyl (3Z)-3-amino-3-(hydroxyimino)propylcarbamate | 1165931-54-3 | –NH–C(=N–OH)– | 95% | Metalloenzyme inhibitors |
| tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate | 1043390-61-9 | –NH–C₃H₂NS | N/A | Antimicrobial agents |
| [3-(2-hydroxy-ethyl)-benzyl]-(3-phenyl-propyl)-carbamic acid tert-butyl ester | 950502-94-0 | Aromatic + hydroxyethyl | N/A | CNS drug candidates |
Research Findings
- Solubility : Carbamoyl and hydroxyethyl groups (e.g., in the target compound and CAS 950502-94-0) improve solubility in polar solvents, whereas aromatic substituents (e.g., benzyl groups) enhance lipid solubility .
- Stability : Boc-protected amines (common to all compounds) are stable under basic conditions but cleaved by acids, enabling controlled deprotection in synthetic workflows .
Biological Activity
(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester, with the chemical formula C9H18N2O3 and CAS number 91419-46-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and research findings, supported by relevant case studies and data tables.
Chemical Structure and Properties
The structural formula of this compound includes a carbamate functional group, which is known to enhance bioactivity through various mechanisms. The compound's properties include:
- Molecular Weight : 186.25 g/mol
- Solubility : Generally soluble in organic solvents
- Stability : Exhibits stability under standard laboratory conditions but may degrade over time.
Target Interactions
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways critical for cell survival and proliferation.
Biochemical Pathways
Research indicates that this compound can influence several biochemical pathways:
- MAPK Pathway : Involvement in the mitogen-activated protein kinase pathway has been noted, which is crucial for cell growth and differentiation.
- Gene Expression Modulation : Changes in gene expression related to metabolic processes have been observed, affecting overall cellular metabolism.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial and fungal pathogens. The compound's structure allows it to interact with microbial enzymes, inhibiting their function.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
- Antitumor Properties : There is emerging evidence that compounds in this class may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction .
Cytotoxicity Testing
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity at higher concentrations, with IC50 values ranging from 10 µM to 20 µM depending on the cell type.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 18 |
Dosage Effects
Research on dosage effects revealed that lower doses of the compound could enhance metabolic functions without causing toxicity. Conversely, higher doses led to adverse effects such as enzyme inhibition and cellular damage.
Transport and Distribution
The transport mechanisms for this compound involve specific transport proteins that facilitate its movement across cellular membranes. Its distribution within tissues can significantly influence its biological activity, as localization in specific organelles may enhance or mitigate its effects.
Q & A
Q. What are the common synthetic routes for (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester, and how can reaction efficiency be optimized?
The compound is typically synthesized via tert-butylation of carbamic acid derivatives using agents like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl acetate (t-BuOAc) in the presence of acid catalysts. Evidence suggests that optimizing solubility is critical: hydrophobic acids (e.g., TsOH) or fluorinated acids (e.g., TFA) may enhance salt formation of intermediates, improving reaction rates. However, TFA alone yields poor results (~7%), necessitating stronger acids or alternative solvents (e.g., t-BuOAc as both solvent and reagent) .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm structural integrity and chemical environments (e.g., tert-butyl group at δ ~1.4 ppm in 1H NMR) .
- Mass spectrometry (MS) : For molecular ion verification (e.g., MH⁺ peaks matching calculated values) .
- Polarimetry : To assess optical activity in chiral derivatives (e.g., [α]²⁰D values) .
Q. How does the tert-butyl carbamate group influence stability under acidic or basic conditions?
The tert-butyl carbamate (Boc) group is stable under nucleophilic and reducing conditions but cleaved under acidic conditions (e.g., HCl in dioxane or TFA). This stability makes it suitable for multi-step syntheses where intermediate protection is required .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the synthesis of this compound?
Low yields often arise from poor solubility of intermediates. Strategies include:
Q. What mechanistic considerations apply to the tert-butylation of carbamic acid derivatives?
The reaction proceeds via acid-catalyzed generation of a tert-butyl cation from t-BuOAc or Boc₂O. The carbamate nitrogen acts as a nucleophile, attacking the electrophilic tert-butyl carbon. Solvent polarity and acid strength directly impact the reaction kinetics and transition-state stability .
Q. How can sensitive functional groups be preserved during Boc deprotection?
Mild acidic conditions (e.g., 4M HCl in dioxane) selectively cleave the Boc group without affecting sensitive moieties like silyl ethers or vinyl groups. Evidence from silylation protocols shows that orthogonal protection strategies (e.g., tert-butyldimethylsilyl groups) can further enhance compatibility .
Q. What role does this compound play in multi-step syntheses of complex molecules?
It serves as a key intermediate in natural product and drug synthesis. For example:
Q. How can computational modeling guide the design of derivatives with improved reactivity?
Density functional theory (DFT) studies can predict transition-state geometries and charge distribution, aiding in ligand design for catalytic processes (e.g., rhodium-catalyzed conjugate additions). Evidence highlights the use of chiral dienes to enhance enantioselectivity in tert-butyl ester syntheses .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for Boc-protected intermediates?
Discrepancies often stem from:
- Solubility variations : Polar amino acids (e.g., HABA) require tailored acid-solvent systems, impacting reaction homogeneity .
- Acid catalyst selection : Strong acids (e.g., HClO₄) may accelerate side reactions, whereas milder acids (e.g., TsOH) improve selectivity but reduce reaction rates .
Methodological Recommendations
Q. What purification strategies are optimal for isolating tert-butyl carbamates?
Q. How can kinetic studies be designed to evaluate tert-butyl carbamate reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
